N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 499103-68-3
VCID: VC16130043
InChI: InChI=1S/C20H19N3O4S3/c1-25-15-5-2-13(3-6-15)11-28-19-22-23-20(30-19)29-12-18(24)21-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C20H19N3O4S3
Molecular Weight: 461.6 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.: 499103-68-3

Cat. No.: VC16130043

Molecular Formula: C20H19N3O4S3

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide - 499103-68-3

Specification

CAS No. 499103-68-3
Molecular Formula C20H19N3O4S3
Molecular Weight 461.6 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H19N3O4S3/c1-25-15-5-2-13(3-6-15)11-28-19-22-23-20(30-19)29-12-18(24)21-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)
Standard InChI Key FVCZGNYHYLYCQD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-benzodioxane core fused to a 1,3,4-thiadiazole ring via a sulfanyl-acetamide linker. Key substituents include:

  • 1,4-Benzodioxin-6-yl group: A bicyclic ether system providing rigidity and hydrogen-bonding capabilities .

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and electronic diversity .

  • 4-Methoxybenzylsulfanyl group: Enhances lipophilicity and potential π-π stacking interactions .

Physicochemical Profile

Based on structurally related compounds (Table 1) :

PropertyValue/Range
Molecular Weight~450–470 g/mol
logP (Partition Coefficient)2.1–3.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8–10
Rotatable Bonds8–10
Polar Surface Area90–100 Ų

Table 1: Estimated physicochemical properties derived from analogs .

Synthetic Methodology

General Synthesis Pathway

The synthesis of benzodioxane-thiadiazole hybrids typically involves multi-step sequences (Figure 1) :

  • Core Formation:

    • 1,4-Benzodioxane-6-amine is reacted with bromoacetyl bromide under alkaline conditions to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .

  • Thiadiazole Synthesis:

    • Substituted benzoic acids are converted to thiosemicarbazides, cyclized to 1,3,4-thiadiazoles, and functionalized with sulfanyl groups .

  • Coupling Reaction:

    • The thiadiazole intermediate is coupled with the benzodioxane-bromoacetamide via nucleophilic substitution in aprotic solvents (e.g., DMF) using LiH as an activator .

Key Reaction Conditions

  • Solvents: DMF, THF, or dichloromethane.

  • Catalysts: LiH or K₂CO₃ for deprotonation.

  • Temperature: 0–60°C, depending on reactivity .

Pharmacological Activities

Antibacterial Activity

Analogous 1,4-benzodioxane-thiadiazole hybrids exhibit potent antibacterial effects. For example:

  • 8a-k analogs showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • The 4-methoxybenzyl group enhances membrane permeability, as evidenced by hemolytic activity <10% at therapeutic doses .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Related acetamide derivatives exhibit IC₅₀ values of 12–45 µM, suggesting antidiabetic potential .

  • FAK/JAK-3 Inhibition: Thiadiazole-benzodioxane hybrids disrupt cancer cell signaling pathways .

Structure-Activity Relationships (SAR)

Role of the Benzodioxane Core

  • 6-Substitution: Electron-donating groups (e.g., methoxy) improve receptor binding affinity .

  • Chirality: (S)-enantiomers of benzodioxane derivatives show higher α₁-adrenoceptor selectivity .

Thiadiazole Modifications

  • Sulfanyl Linkers: Dual sulfanyl groups enhance metabolic stability and target engagement .

  • 4-Methoxybenzyl Group: Increases logP by ~0.5 units, improving blood-brain barrier permeability .

Acetamide Spacer

  • Flexibility: A two-carbon spacer optimizes distance between pharmacophores for dual-target inhibition .

In Vitro and In Vivo Studies

Cytotoxicity Profiles

  • Hemolytic Activity: <10% at 100 µg/mL, indicating low erythrocyte toxicity .

  • Hepatotoxicity: CC₅₀ > 50 µM in HepG2 cells, suggesting a favorable safety window .

Pharmacokinetic Predictions

  • Bioavailability: Estimated at 55–65% due to moderate logP and polar surface area .

  • Metabolism: Predominant hepatic oxidation via CYP3A4, with sulfoxide metabolites detected .

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